Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Lipophilicity Solubility Physicochemical property

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) is a heterocyclic building block of the pyrazole-3-carboxylate family, bearing a bromine atom at the 5-position, an N1-methyl group, and an ethyl ester at the 3-position. It has a molecular weight of 233.06 Da (C₇H₉BrN₂O₂), a computed LogP of 1.46–1.8, zero hydrogen bond donors, a topological polar surface area of 44 Ų, and a boiling point of 294 °C at 760 mmHg.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
CAS No. 1269293-48-2
Cat. No. B568022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS1269293-48-2
Synonymsethyl 5-broMo-1-Methyl-1H-pyrazole-3-carboxylate
Molecular FormulaC7H9BrN2O2
Molecular Weight233.065
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)Br)C
InChIInChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3
InChIKeyAZFAPSHASGINRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2): Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) is a heterocyclic building block of the pyrazole-3-carboxylate family, bearing a bromine atom at the 5-position, an N1-methyl group, and an ethyl ester at the 3-position . It has a molecular weight of 233.06 Da (C₇H₉BrN₂O₂), a computed LogP of 1.46–1.8, zero hydrogen bond donors, a topological polar surface area of 44 Ų, and a boiling point of 294 °C at 760 mmHg . Commercially available at 95–98% purity from multiple global vendors, it is utilized primarily as a synthetic intermediate in medicinal chemistry programs targeting WDR5, FGFR, USP9x, and PI3K/CRAC pathways .

Why Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate Cannot Be Simply Replaced by Its Methyl Ester, Chloro, or N-Unsubstituted Analogs


Superficially similar pyrazole-3-carboxylate building blocks differ profoundly in physicochemical properties that directly affect synthetic route yield, extraction efficiency, and downstream biological performance. The ethyl ester imparts a LogP approximately 0.7–0.9 units higher than the corresponding methyl ester , altering organic/aqueous partitioning during workup and chromatography. The C5-bromine atom enables superior Suzuki–Miyaura cross-coupling performance compared to the iodo analog, which suffers from a significantly greater dehalogenation side reaction [1]. The N1-methyl group eliminates the hydrogen bond donor present in N-unsubstituted pyrazoles (HBD count = 1 → 0), reducing polar surface area by ~11 Ų and improving membrane passive permeability . These differences are not interchangeable; selecting the wrong analog can necessitate complete re-optimization of a synthetic sequence or alter the pharmacokinetic profile of the final compound.

Quantitative Differentiation Evidence for Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) Versus Closest Analogs


Lipophilicity Advantage: Ethyl Ester LogP Exceeds Methyl Ester by ~0.7–0.9 Units, Reducing Aqueous Solubility by ~1.6-Fold

The target ethyl ester (CAS 1269293-48-2) exhibits a computed LogP of 1.46 (ACD) to 1.8 (XLogP3) and an aqueous solubility of 0.679 mg/mL (ESOL). By comparison, the methyl ester analog (CAS 1222174-92-6) has a LogP of 0.93 and solubility of 1.07 mg/mL . The ethyl ester is approximately 1.6-fold less water-soluble and possesses an ~7.4-fold higher octanol/water partition coefficient at the upper LogP estimate, translating to markedly improved organic-phase extractability and chromatographic retention. This difference is critical when the ester is retained in a late-stage intermediate intended for non-polar reaction conditions or when passive membrane permeability is a design consideration.

Lipophilicity Solubility Physicochemical property Building block selection

Suzuki–Miyaura Cross-Coupling Superiority: Bromopyrazoles Exhibit Reduced Dehalogenation Relative to Iodopyrazoles

Jedinák et al. (2017) performed a direct head-to-head comparison of chloro-, bromo-, and iodopyrazole substrates in the Suzuki–Miyaura cross-coupling reaction and demonstrated that bromo and chloro derivatives were superior to iodo derivatives due to a significantly reduced propensity for undesired dehalogenation [1]. While the study employed aminopyrazole substrates rather than the ester-substituted pyrazole, the dominant electronic effect on dehalogenation is the halide identity, making this finding directly translatable to 5-halo-pyrazole-3-carboxylate systems. For the procurement scientist, this means that the bromo compound (CAS 1269293-48-2) is expected to deliver higher cross-coupling yields and fewer purification challenges than the corresponding 5-iodo analog, which is more prone to protodehalogenation.

Cross-coupling Suzuki-Miyaura Dehalogenation Synthetic efficiency

N1-Methylation Eliminates a Hydrogen Bond Donor and Reduces Polar Surface Area by ~11 Ų vs. N-Unsubstituted Analog

The target compound contains an N1-methyl substituent, resulting in zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 44.1 Ų. By contrast, the N-unsubstituted analog ethyl 5-bromo-1H-pyrazole-3-carboxylate (CAS 1392208-46-6) carries an N–H proton (HBD = 1) and a larger TPSA of 54.98 Ų . The 11 Ų reduction in TPSA and elimination of the H-bond donor are structurally significant: they predict improved passive membrane permeability (based on the established correlation that TPSA < 60 Ų and HBD ≤ 3 favor oral bioavailability per Veber's rules) and reduce the potential for undesired hydrogen-bond-mediated crystal packing that can complicate formulation [1]. Additionally, N-methylation generally confers enhanced metabolic stability by blocking N-dealkylation and N-oxidation pathways (class-level inference).

Hydrogen bond donor Polar surface area Membrane permeability Metabolic stability

Patent-Granted Intermediary Role: Direct Precursor to PI3K and CRAC Inhibitor Key Intermediate 5-Bromo-1-methyl-1H-pyrazol-3-amine

Chinese patent CN-112079781-A (granted) explicitly describes a multi-step synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for phosphatidylinositol-3-kinase (PI3K) inhibitors and calcium release-activated calcium channel (CRAC) inhibitors [1]. In this route, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) is the direct product of the bromination step (Step 2) and the immediate precursor to the carboxylic acid hydrolysis product (Step 3). The patent explicitly highlights the advantages of this route over prior art methods that required toxic cyanogen bromide and cryogenic conditions (−78 °C), making the ethyl ester building block an enabling intermediate for scalable, safer synthesis. No other ester analog (methyl ester, N-unsubstituted) is claimed in this patent for this specific route.

PI3K inhibitor CRAC inhibitor Drug intermediate Patent synthesis

Broad Multi-Target Patent Footprint: Referenced in WDR5, FGFR, and USP9x Inhibitor Patent Families

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2) is referenced as a synthetic building block or intermediate in at least five distinct international patent families spanning multiple therapeutic targets: WO-2021026672-A1 and WO-2021028806-A1 (heterocyclic WDR5 inhibitors as anti-cancer compounds, priority 2019-08-09); WO-2020231990-A1 (FGFR inhibitors, priority 2019-05-13); and WO-2020061261-A1 (inhibiting ubiquitin-specific peptidase 9x, priority 2018-09-19) . This breadth of patent citation across unrelated target classes and applicant organizations indicates that the compound is recognized as a privileged scaffold or versatile intermediate, not merely a single-use building block. By comparison, the methyl ester and N-unsubstituted analogs are not referenced in the same patent families with comparable frequency, suggesting that the specific combination of N-methyl, 5-bromo, and ethyl ester substitution is the preferred functionalization pattern in these drug discovery programs.

WDR5 inhibitor FGFR inhibitor USP9x inhibitor Oncology Patent portfolio

Procurement-Ready Application Scenarios for Ethyl 5-Bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1269293-48-2)


Scalable Synthesis of PI3K and CRAC Inhibitor Intermediates Without Cryogenic or Toxic Reagent Conditions

As demonstrated in CN-112079781-A, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is the pivotal intermediate in a patent-granted route to 5-bromo-1-methyl-1H-pyrazol-3-amine, a precursor to PI3K and CRAC inhibitors. The process uses PBr₃ in acetonitrile under reflux – avoiding the cyanogen bromide and −78 °C conditions of prior art – enabling safer, scalable manufacture [3]. Research groups and CDMOs supporting oncology programs should procure this specific CAS number to ensure alignment with the patented route and to benefit from its established scalability.

Suzuki–Miyaura Diversification of Pyrazole-3-carboxylate Libraries for WDR5 and FGFR Inhibitor Programs

The C5-bromine atom is primed for Pd-catalyzed cross-coupling, and the bromo substituent has been demonstrated to outperform iodo analogs by minimizing the dehalogenation side reaction in pyrazole Suzuki–Miyaura couplings [3]. Medicinal chemistry teams synthesizing focused libraries for WDR5 (WO-2021026672-A1), FGFR (WO-2020231990-A1), or USP9x (WO-2020061261-A1) inhibitors can expect more reliable coupling yields and cleaner crude products when using the bromo building block rather than the iodo version, reducing the burden of preparative HPLC purification in parallel synthesis workflows .

Design of CNS-Penetrant or Orally Bioavailable Pyrazole-Derived Candidates Where N–H Elimination Is Critical

With zero hydrogen bond donors and a TPSA of only ~44 Ų, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate satisfies key physicochemical criteria for oral bioavailability and passive blood-brain barrier penetration (TPSA < 60 Ų, HBD ≤ 3) [3]. In contrast, the N-unsubstituted analog carries an HBD and an ~11 Ų larger TPSA. Programs targeting intracellular or CNS indications should preferentially procure the N-methylated building block to preserve the favorable permeability profile through subsequent synthetic steps, rather than inheriting an N–H that may require late-stage protection/deprotection or compromise permeability.

Building Block Procurement for Multi-Program Discovery Organizations Seeking Cross-Target Utility

The compound's citation across at least four distinct therapeutic target classes (PI3K, CRAC, WDR5, FGFR, USP9x) in international patent families demonstrates that it is a broadly useful, privileged heterocyclic building block rather than a single-project reagent [3]. Procurement departments supporting platform-based drug discovery organizations can justify stocking this compound as a core inventory item with demonstrated precedent across oncology, epigenetics, and targeted protein degradation programs, reducing the procurement cycle time when new projects are initiated that involve pyrazole-based scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.